molecular formula C8H6O3 B1673408 (p-Hydroxyphenyl)glyoxal CAS No. 24645-80-5

(p-Hydroxyphenyl)glyoxal

Cat. No. B1673408
Key on ui cas rn: 24645-80-5
M. Wt: 150.13 g/mol
InChI Key: MTMONFVFAYLRSG-UHFFFAOYSA-N
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Patent
US05319142

Procedure details

adding sodium nitrite and hydrochloric acid to a solution of 4-hydroxyacetophenone in water to form 4-hydroxyphenylglyoxal;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N([O-])=[O:2].[Na+].Cl.[CH3:6][C:7]([C:9]1[CH:10]=[CH:11][C:12]([OH:15])=[CH:13][CH:14]=1)=[O:8]>O>[OH:15][C:12]1[CH:13]=[CH:14][C:9]([C:7]([CH:6]=[O:2])=[O:8])=[CH:10][CH:11]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C(=O)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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